molecular formula C10H18 B1265666 4-tert-Butylcyclohexene CAS No. 2228-98-0

4-tert-Butylcyclohexene

Cat. No. B1265666
CAS RN: 2228-98-0
M. Wt: 138.25 g/mol
InChI Key: PJTMQLHFQYFBBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-tert-Butylcyclohexene can be synthesized from 4-tert-butylcyclohexanone through multiple steps involving sterically congested cycloalkenes and other intermediate compounds. The synthesis processes often involve the use of specific catalysts or conditions to achieve the desired molecular structure and to incorporate bulky pendant groups into the compound's structure for enhanced properties (Huang, Xu, & Yin, 2006).

Molecular Structure Analysis

The molecular structure of 4-tert-Butylcyclohexene derivatives has been characterized using various analytical techniques, including NMR, MS, FTIR, and EA. These studies highlight the compound's complex structure, which includes bulky pendant groups that contribute to its unique properties. Such structural analyses are essential for understanding the material's behavior in different applications (Huang, Xu, & Yin, 2006).

Chemical Reactions and Properties

Research on 4-tert-Butylcyclohexene has also focused on its chemical reactions, including hydrogenation and polymerization processes. These studies demonstrate the compound's versatility in chemical synthesis and its potential as a building block for polymers and other complex molecules (Matteis & Utley, 1992).

Physical Properties Analysis

The physical properties of 4-tert-Butylcyclohexene, including solubility, thermal stability, and fluorescence emission, have been thoroughly investigated. These properties are influenced by the molecular structure and the presence of specific functional groups, making the compound suitable for various applications, including in polymer science and materials engineering (Huang, Xu, & Yin, 2006).

Chemical Properties Analysis

The chemical properties of 4-tert-Butylcyclohexene, such as its reactivity in electrophilic addition reactions and its behavior under different chemical conditions, have been the subject of detailed study. These investigations provide insights into the compound's potential uses in synthetic chemistry and its interactions with other chemical species (Utley, Güllü, Matteis, Motevalli, & Nielsen, 1995).

Scientific Research Applications

Chemical Reactions and Synthesis

4-tert-Butylcyclohexene is a versatile compound used in various chemical reactions and synthesis processes. It is formed during the reaction of n-butyllithium with cis- and trans-4-tert-butylcyclohexyl bromide and mercuric bromides, revealing unexpected outcomes like the formation of stereo-isomeric lithium reagents (Alexandrou, 1966). Furthermore, its optically active forms, such as (3S)−(+) and (4S) − (−) − tert -butylcyclohexene, have been prepared from enzymatic reduction of racemic 3- tert -butylcyclohexanone, a process crucial in the study of optical properties and ring dissymetry (Sadozai, Lepoivre, Dommisse & Alderweireldt, 2010).

Optical and Spectroscopic Analysis

4-tert-Butylcyclohexene plays a significant role in spectroscopic studies. Its optical properties, particularly in different conformers, have been explored using density-functional theory, highlighting subtle differences in the optical spectra of its conformers (Gaal-Nagy, Pulci & Onida, 2009). This property is essential for experiments aimed at distinguishing molecular geometries through optical absorption.

Catalysis and Oxidation Reactions

In catalysis, 4-tert-Butylcyclohexene demonstrates its usefulness. It has been employed in the study of sulfonamide-substituted iron phthalocyanine, where it was used as a substituent, contributing to significant findings in the field of oxidation catalysts, such as the oxidation of cyclohexene to produce allylic ketone, 2-cyclohexen-1-one (Işci, Caner, Zorlu, Gürek, Dumoulin & Ahsen, 2014).

Polymer Science and Material Chemistry

The compound has been instrumental in polymer science and material chemistry, particularly in the synthesis of novel polymers and studying their properties. It was used in the creation of new poly(bisbenzothiazole)s containing 4-tert-butylcyclohexylidene and alkene units, which demonstrated improved solubility and good thermal stability, a vital aspect in materials engineering (Chun, 2011).

Educational Applications

Interestingly, 4-tert-Butylcyclohexene also finds application in educational settings. It has been used in a classroom experiment where 4-tert-Butylcyclohexanol was converted to 4-tert-butylcyclohexanone using swimming pool bleach, a demonstration that introduces students to heterocyclic compounds and practical aspects of organic chemistry (Dip, Gethers, Rice & Straub, 2018).

Safety And Hazards

4-tert-Butylcyclohexene should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-tert-butylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-10(2,3)9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTMQLHFQYFBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862881
Record name cyclohexene, 4-(1,1-dimethylethyl)-
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Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylcyclohexene

CAS RN

2228-98-0
Record name 4-(1,1-Dimethylethyl)cyclohexene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexene, 4-(1,1-dimethylethyl)-
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Record name 4-tert-Butylcyclohexene
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Record name cyclohexene, 4-(1,1-dimethylethyl)-
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Record name 4-tert-butylcyclohex-1-ene
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Synthesis routes and methods

Procedure details

20 g 4-t-butyl-1-cyclohexanol are mixed with 17 g KHSO4 and stirred for one week at 95° C. After the addition of ethylacetate KHSO4 is filtered off. Ethylacetate is evaporated and the product obtained by fractional distillation.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
17 g
Type
reactant
Reaction Step One
Name
ethylacetate KHSO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
232
Citations
G Eadon, E Bacon, P Gold - The Journal of Organic Chemistry, 1976 - ACS Publications
… to establish the isotopic composition of the 4-tert-butylcyclohexene product and thus the … The deuterium content of the purified 4-tert-butylcyclohexene was determined by analysis of the …
Number of citations: 15 pubs.acs.org
RA Abramovitch, SS Singer - The Journal of Organic Chemistry, 1976 - ACS Publications
… The addition of thiophenoxide ion to ethyl 4- tert-butylcyclohexene- 1-carboxylate gives the … 4-tert-butyl-l-cyanocyclohexene1 and ethyl 4-tert-butylcyclohexene-1-carboxylate (l),2 and …
Number of citations: 9 pubs.acs.org
NA LeBel, A DeBoer - Journal of the American Chemical Society, 1967 - ACS Publications
Contemporary studies of radical-chain additions to cyclohexenes1 have been directedtoward determination of both the trans/cis addition stereoselectivity and the conformational …
Number of citations: 28 pubs.acs.org
SD Elakovich, JG Traynham - The Journal of Organic Chemistry, 1973 - ACS Publications
… Chlorinolysis of the trans sulfenate, Ie-OSAr, gives predominantly 4-iert-butylcyclohexyl acetate; 4-tertbutylcyclohexene and 4-terf-butylcyclohexyl chloride are formed in lesser amounts. …
Number of citations: 21 pubs.acs.org
RA Abramovitch, SS Singer, MM Rogic… - The Journal of Organic …, 1975 - ACS Publications
… Addition of diethyl malonate to ethyl 4-tert-butylcyclohexene-1-carboxylate. … The ethanol was distilled and replaced by diethyl carbonate (200 ml) and ethyl 4-tert -butylcyclohexene-l-…
Number of citations: 21 pubs.acs.org
A Gregorcic, M Zupan - The Journal of Organic Chemistry, 1984 - ACS Publications
Acid-catalyzed liquid-phase fluorine addition with xenon difluoride to l-phenyl-4-tert-butylcyclohexene (1) resulted in equal amounts of cis and trans adducts, while introduction of a …
Number of citations: 16 pubs.acs.org
PG Jones, AJ Kirby, JK Parker - Acta Crystallographica Section C …, 1992 - scripts.iucr.org
… [To a stirred solution of 4-tert-butylcyclohexene (45.5 g, 0.33 mol) in CH2Cla was added NaHCO3 (40 g), then 85% m-chloroperbenzoic acid (45 g, 0.33 mol). After 1.5 h the solution …
Number of citations: 3 scripts.iucr.org
N Hiyoshi, CV Rode, O Sato, H Tetsuka, M Shirai - Journal of Catalysis, 2007 - Elsevier
… 4-tert-butylcyclohexene-1-ol (enol) by the cis addition of four hydrogen atoms (step I). 4-tert-Butylcyclohexene-1… 4-tert-Butylcyclohexene-1-ol adsorbed species are hydrogenated to cis-4-…
Number of citations: 45 www.sciencedirect.com
E Alexandrou - Journal of Organometallic Chemistry, 1966 - Elsevier
… Cis- or trans-4-tert-butylcyclohexyl bromide give 4-tert-butylcyclohexene with n-butyllithium while the corresponding mercuric bromides give 4-tert-butylcyclohexene and di-n-…
Number of citations: 10 www.sciencedirect.com
RL Augustine, SK Tanielyan - Journal of molecular catalysis, 1993 - Elsevier
… different reaction site densities as determined by the single turnover (STO) characterization procedure were used to catalyze the hydrogenation of 1-methyl-4-tert-butylcyclohexene …
Number of citations: 5 www.sciencedirect.com

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